2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BF4O2 . It is used in various chemical reactions and has been mentioned in several scientific papers .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring with a boronic acid group, a fluorine atom, and a trifluoromethyl group attached to it . The exact structure can be represented by the SMILES string OB(O)c1ccc(cc1F)C(F)(F)F .Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is known to participate in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It is also used in the synthesis of various biologically active molecules .Physical And Chemical Properties Analysis
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a solid compound with the molecular weight of 207.92 . Its exact physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Organic Synthesis: Cross-Coupling Reactions
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction is pivotal for forming carbon-carbon bonds, allowing for the construction of complex organic molecules. The boronic acid acts as a coupling partner for various halide substrates, contributing to the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Drug Discovery: Inhibitor Development
In the field of drug discovery, this compound serves as a key intermediate in the development of enzyme inhibitors . Its unique structural motif, incorporating both fluorine and boron atoms, is beneficial for binding to active sites of enzymes, potentially leading to the discovery of new therapeutic agents.
Material Science: Fluorinated Compounds
The trifluoromethyl group in 2-Fluoro-4-(trifluoromethyl)phenylboronic acid is of particular interest in material science. Fluorinated compounds exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for advanced material applications .
Agricultural Chemistry: Pesticide Synthesis
This boronic acid derivative is also utilized in the synthesis of pesticides. Its ability to undergo facile transformations into various functional groups makes it a versatile building block for creating compounds that can act as herbicides, fungicides, or insecticides .
Analytical Chemistry: Chemosensors
The boronic acid moiety can interact with diols and other functional groups, which is exploited in the design of chemosensors. These sensors can detect sugars or other biological molecules, and 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can be a component in such sensors, aiding in the detection and measurement of analytes .
Catalysis: Ligand Synthesis
In catalysis, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can be used to synthesize ligands for transition metal catalysts. These ligands can modulate the reactivity and selectivity of the catalysts, which are crucial for various catalytic processes including hydrogenation, oxidation, and polymerization .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may influence the synthesis of biologically active molecules .
Result of Action
Given its use in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of various biologically active compounds .
Action Environment
It is known that boronic acids are generally stable under normal conditions but can react with strong oxidizing agents .
properties
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSVKVWAURAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585932 | |
Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethyl)phenylboronic acid | |
CAS RN |
503309-11-3 | |
Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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